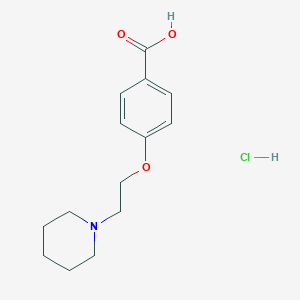
4-(2-Piperidinoethoxy)benzoic acid hydrochloride
カタログ番号 B018075
分子量: 285.76 g/mol
InChIキー: CMVTYSMYHSVDIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05750688
Procedure details


To a 125 mL 3 neck flask with mechanical stirring, condenser, and a heating apparatus consisting of an RTD probe in the flask hooked via a temperature controller to a heating mantle, the following were added: 7.61 g methyl 4-hydroxybenzoate, 11.05 g β-chloroethylpiperidine hydrochloride, 16.59 g powdered potassium carbonate, and 60 mL amyl acetate. The mixture was heated overnight under nitrogen in an oil bath to 125° C., and was allowed to proceed until HPLC indicated complete consumption of the methyl 4-hydroxybenzoate. The mixture was cooled to ambient temperature and 40 mL deionized water was added to dissolve the solids. The aqueous layer was separated and discarded. The water wash was repeated. 25 mL of 8N hydrochloric acid were added to extract intermediate. The layers were separated and the acid layer returned to the reaction flask. The acid solution was heated to 95° C. for about 24 hours as a "stress" test; (after 6 hours 1% of the uncleaved ester remained.) The mixture was cooled to 40° C. and 25 mL acetone added. The mixture was cooled to 0° C.-5° C. for 1 hour. The mixture was filtered and the cakes rinsed with approx. 25 mL acetone and dried. Yield=12.0 g (84.1% of theoretical).
[Compound]
Name
3
Quantity
125 mL
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.Cl.[Cl:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>C(OCCCCC)(=O)C>[ClH:13].[N:16]1([CH2:15][CH2:14][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4.5,7.8|
|
Inputs


Step One
[Compound]
|
Name
|
3
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
7.61 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
11.05 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the following were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of the methyl 4-hydroxybenzoate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to ambient temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The water wash
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
25 mL of 8N hydrochloric acid were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract intermediate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The acid solution was heated to 95° C. for about 24 hours as a "stress" test
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(after 6 hours 1% of the uncleaved ester remained.) The mixture was cooled to 40° C.
|
|
Duration
|
6 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
25 mL acetone added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.-5° C. for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the cakes rinsed with approx. 25 mL acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
